molecular formula C10H10BrNO3S2 B2379344 (4-Bromothiophen-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone CAS No. 2034610-58-5

(4-Bromothiophen-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone

Cat. No.: B2379344
CAS No.: 2034610-58-5
M. Wt: 336.22
InChI Key: UTSMIXBLMDBSAE-UHFFFAOYSA-N
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Description

(4-Bromothiophen-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone: is a complex organic compound that features a bromothiophene moiety and a dioxido-thia-azabicycloheptane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the bromination of thiophene to introduce the bromo group at the 2-position

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical synthesis processes, ensuring high purity and yield. This might include the use of advanced chemical reactors and purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The dioxido group can be further oxidized under specific conditions.

  • Reduction: : Reduction reactions can be performed to modify the oxidation state of the compound.

  • Substitution: : The bromo group at the 2-position of the thiophene ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: : Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of higher oxidation state derivatives.

  • Reduction: : Reduced forms of the compound.

  • Substitution: : Substituted derivatives where the bromo group is replaced by other functional groups.

Scientific Research Applications

  • Chemistry: : Used as an intermediate in organic synthesis.

  • Biology: : Potential use in studying biological systems and pathways.

  • Medicine: : Investigated for its pharmacological properties and potential therapeutic uses.

  • Industry: : Utilized in material science and the development of new materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The bromothiophene moiety may interact with enzymes or receptors, while the dioxido-thia-azabicycloheptane structure could play a role in binding to biological targets.

Comparison with Similar Compounds

This compound is unique due to its specific structural features. Similar compounds might include other bromothiophene derivatives or bicyclic structures with different functional groups. These compounds may have different reactivity and applications based on their structural differences.

List of Similar Compounds

  • 4-Bromothiophen-2-ylmethanone

  • 2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-ylmethanone

  • Bromothiophene derivatives

  • Other bicyclic compounds with dioxido groups

Properties

IUPAC Name

(4-bromothiophen-2-yl)-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3S2/c11-6-1-9(16-4-6)10(13)12-3-8-2-7(12)5-17(8,14)15/h1,4,7-8H,2-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSMIXBLMDBSAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2(=O)=O)C(=O)C3=CC(=CS3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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